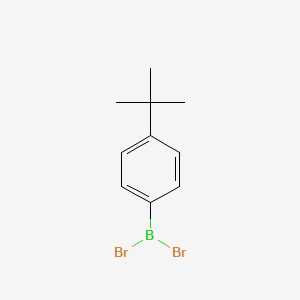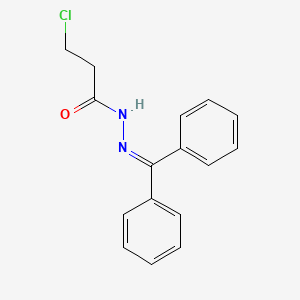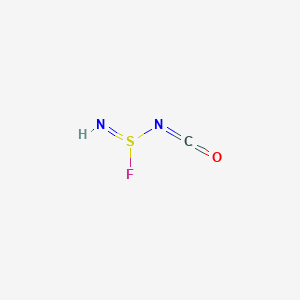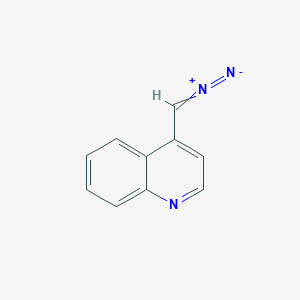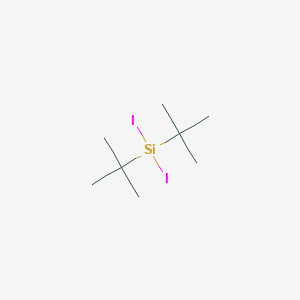
Di-tert-butyl(diiodo)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl(diiodo)silane is an organosilicon compound with the molecular formula C8H18I2Si. It is characterized by the presence of two tert-butyl groups and two iodine atoms attached to a silicon atom. This compound is of interest in various fields of chemistry due to its unique structural and reactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-tert-butyl(diiodo)silane can be synthesized through the reaction of di-tert-butylsilane with iodine. The reaction typically involves the use of a solvent such as hexane or toluene and is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl(diiodo)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as halides, alkoxides, or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to di-tert-butylsilane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of silanols or siloxanes, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Common reagents include sodium halides, alcohols, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride or sodium borohydride in ether or THF are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents are employed.
Major Products
Substitution: Products include di-tert-butyl(halosilane), di-tert-butyl(alkoxysilane), and di-tert-butyl(aminosilane).
Reduction: The major product is di-tert-butylsilane.
Oxidation: Products include di-tert-butylsilanol and di-tert-butylsiloxane.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl(diiodo)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for studying silicon-based interactions in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including silicon-based polymers and coatings.
Wirkmechanismus
The mechanism by which di-tert-butyl(diiodo)silane exerts its effects involves the reactivity of the silicon-iodine bonds. These bonds can undergo cleavage and substitution reactions, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substituents introduced during the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butylsilane: Lacks the iodine atoms and is less reactive in substitution reactions.
Di-tert-butyl(dichloro)silane: Contains chlorine atoms instead of iodine, leading to different reactivity and applications.
Di-tert-butyl(dimethyl)silane: Contains methyl groups instead of iodine, resulting in different chemical properties and uses.
Uniqueness
Di-tert-butyl(diiodo)silane is unique due to the presence of iodine atoms, which confer distinct reactivity patterns compared to other di-tert-butylsilane derivatives. This makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous.
Eigenschaften
CAS-Nummer |
75544-11-5 |
|---|---|
Molekularformel |
C8H18I2Si |
Molekulargewicht |
396.12 g/mol |
IUPAC-Name |
ditert-butyl(diiodo)silane |
InChI |
InChI=1S/C8H18I2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3 |
InChI-Schlüssel |
VBAHTDAXXJGECL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C(C)(C)C)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


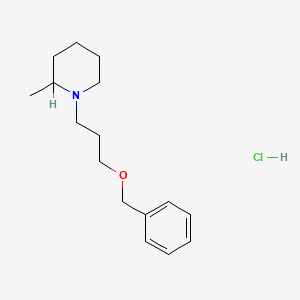
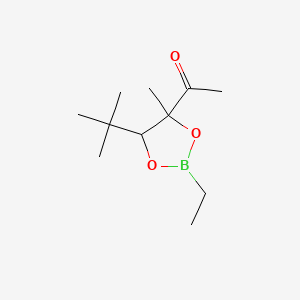
![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
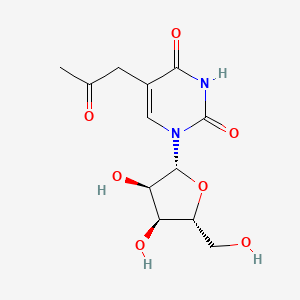
![[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate](/img/structure/B14437686.png)


